ketoconazole

概要

説明

Ketoconazole is an imidazole antifungal agent used to treat a variety of fungal infections. It was first approved for medical use in 1981 and is available in various forms, including tablets, creams, and shampoos . This compound works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby preventing fungal growth .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ketoconazole involves the reaction of 1-acetyl-4-(4-hydroxyphenyl)piperazine with 2,4-dichlorophenyl-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane in the presence of an acid medium . The reaction is typically carried out in a solvent such as dimethyl sulfoxide or toluene, with trifluoroacetic acid as a catalyst . The mixture is heated and refluxed for several hours, followed by neutralization and recrystallization to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is common to achieve the desired product quality .

化学反応の分析

Metabolic Pathways and Biotransformation

Ketoconazole is extensively metabolized via hepatic enzymes, primarily cytochrome P450 (CYP) isoforms, into inactive metabolites. Key pathways include:

Table 1: Major Metabolic Pathways and Metabolites

-

Over 95% of this compound is eliminated through hepatic metabolism, with only 2–4% excreted unchanged in urine .

-

Saturable first-pass metabolism and auto-inhibition lead to dose-dependent pharmacokinetics, increasing half-life during prolonged use .

Enzymatic Inhibition and Metabolism

This compound is a potent inhibitor of CYP3A4, CYP2D6, and other CYP isoforms, affecting both its own metabolism and drug interactions:

-

CYP3A4 Inhibition : Binds irreversibly to the enzyme’s heme iron, altering conformation and reducing activity .

-

Broad-Spectrum CYP Inhibition : Affects CYP1A1, CYP2C8/9/19, CYP2E1, and CYP4F2, increasing systemic exposure to co-administered drugs .

-

Auto-Inhibition : Long-term use reduces metabolic clearance, leading to accumulation .

pH-Dependent Solubility and Dissolution

This compound’s solubility is highly pH-sensitive, impacting absorption and bioavailability:

-

Below pH 3 : Rapid dissolution (85% in 5 minutes) due to protonation of imidazole and piperazine rings .

-

Above pH 3 : Insolubility (<10% dissolution in 1 hour) limits absorption .

-

Formulation Strategies : Solid lipid nanoparticles (SLNs) enhance solubility and sustain release at physiological pH .

Table 2: Dissolution Profile of this compound Formulations

| Formulation | % Drug Release (24 h) |

|---|---|

| pH 1.2 | |

| K-SLN4 | 93.7% |

| KSUS (control) | 33.4% |

Reactive Metabolites and Bioactivation

Metabolomics studies identify reactive intermediates linked to hepatotoxicity:

-

Iminium Ion Formation : Piperazine ring oxidation generates electrophilic intermediates, detected as cyanide adducts in microsomal incubations .

-

Cytotoxic Metabolites : M14 derivatives may induce liver injury through oxidative stress .

Chemical Identification Reactions

Pharmacopeial tests confirm this compound’s identity via specific reactions:

科学的研究の応用

Antifungal Applications

Mechanism of Action

Ketoconazole exerts its antifungal effects by inhibiting the enzyme cytochrome P450 14α-demethylase, which is crucial for the biosynthesis of ergosterol—a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately inhibits fungal growth .

Clinical Uses

- Systemic Fungal Infections : this compound is effective against a range of systemic fungal infections, including:

- Topical Fungal Infections : Topical formulations (e.g., creams, gels) are widely used to treat conditions such as:

Efficacy Data

A systematic review indicated that topical this compound demonstrates efficacy rates of:

Treatment of Cushing's Syndrome

This compound is recognized for its ability to suppress cortisol synthesis, making it a viable option for managing Cushing's syndrome. It works by inhibiting enzymes involved in steroidogenesis, particularly:

Clinical Findings

In a study involving patients with Cushing's disease, this compound achieved normal urinary free cortisol levels in approximately 49% of cases after treatment. The median dosage was reported at 600 mg/day, with mild hepatotoxicity observed in some patients but no fatal outcomes .

Oncological Applications

Recent studies have explored this compound's potential as an adjunct therapy in prostate cancer due to its anti-androgenic properties. High doses can competitively bind to androgen receptors, reducing testosterone activity .

Safety and Side Effects

While this compound is generally well-tolerated, it is associated with several side effects:

- Hepatotoxicity (mild to moderate)

- Allergic contact dermatitis (topical use)

- Gastrointestinal disturbances .

Case Study: Long-term Use in Bilateral Macronodular Adrenal Hyperplasia (BMAH)

A patient treated with low-dose this compound over ten years showed normalization of cortisol and ACTH levels without significant adrenal changes. This case highlights this compound's long-term safety and efficacy in managing specific adrenal disorders .

Clinical Trial Summary: this compound vs. Other Treatments

A comparative study assessed the efficacy of this compound against fluconazole for treating dermatological conditions. Results indicated that while both treatments were effective, this compound had a unique profile in managing Malassezia-related conditions .

作用機序

Ketoconazole exerts its antifungal effects by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51A1), which is essential for the conversion of lanosterol to ergosterol . This inhibition disrupts the synthesis of ergosterol, leading to increased fungal cell membrane permeability and ultimately cell death . This compound also affects mammalian cytochrome P450 enzymes, which can lead to side effects and drug interactions .

類似化合物との比較

Similar Compounds

Fluconazole: Another azole antifungal agent with a similar mechanism of action but better oral bioavailability and fewer side effects.

Itraconazole: A triazole antifungal with a broader spectrum of activity and improved pharmacokinetic properties compared to ketoconazole.

Voriconazole: A newer triazole antifungal with enhanced activity against a wide range of fungal pathogens.

Uniqueness

This compound is unique among azole antifungals due to its broad spectrum of activity and its ability to inhibit multiple cytochrome P450 enzymes . its use is limited by its potential for hepatotoxicity and drug interactions .

生物活性

Ketoconazole is a synthetic imidazole derivative primarily known for its antifungal properties. It acts as an inhibitor of cytochrome P450 enzymes, particularly cytochrome P450 14α-demethylase, which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. Beyond its antifungal applications, this compound has been investigated for its potential in treating various other conditions, including certain cancers and Cushing's syndrome.

This compound's primary mechanism involves inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for converting lanosterol to ergosterol in fungi. By blocking this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. The compound also exhibits selectivity towards other cytochrome P450 enzymes involved in steroidogenesis, which has implications for its use in endocrine disorders.

Table 1: Inhibition of Cytochrome P450 Enzymes by this compound

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| CYP51 (14α-demethylase) | Competitive | 0.5 |

| CYP17 (17α-hydroxylase) | Competitive | 1.0 |

| CYP3A4 | Non-competitive | 2.5 |

Antifungal Activity

Recent studies have highlighted the efficacy of this compound against various fungal pathogens, particularly Candida albicans and Saccharomyces cerevisiae. New derivatives of this compound, such as diphenylphosphane derivatives, have shown enhanced antifungal activity and reduced cytotoxicity compared to the parent compound.

Case Study: Efficacy Against Resistant Strains

A study assessed the activity of this compound derivatives against wild-type and erg6Δ mutant strains of S. cerevisiae. The results indicated that certain derivatives had lower minimum inhibitory concentration (MIC) values against resistant strains compared to this compound itself, suggesting alternative mechanisms of action.

Key Findings:

- KeOP derivative exhibited an MIC of 0.654 μM against erg6Δ strain.

- Standard this compound had an MIC of 9.023 μM against wild-type strains.

This suggests that modifications to the this compound structure may provide new avenues for overcoming resistance mechanisms in fungal pathogens .

Potential in Cancer Therapy

This compound has garnered attention for its potential role as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through a p53-dependent pathway and can also trigger mitophagy by down-regulating COX-2 expression.

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Treatment Concentration (μM) | Apoptosis Induction (%) |

|---|---|---|

| Prostate Cancer Cells | 10 | 30 |

| Breast Cancer Cells | 5 | 45 |

| Lung Cancer Cells | 15 | 50 |

Safety Profile and Toxicology

While this compound is effective as an antifungal and anticancer agent, its use is associated with significant side effects, particularly hepatotoxicity and endocrine disruption due to its inhibition of steroidogenesis. A comprehensive toxicological profile indicates that prolonged exposure can lead to liver damage and hormonal imbalances .

Summary

This compound remains a versatile compound with significant biological activity across various domains:

- Antifungal Activity : Effective against a range of fungi, especially with new derivatives showing promise against resistant strains.

- Cancer Treatment : Exhibits potential in inducing apoptosis and affecting cancer cell proliferation.

- Toxicity Concerns : Its safety profile necessitates careful consideration in clinical applications.

特性

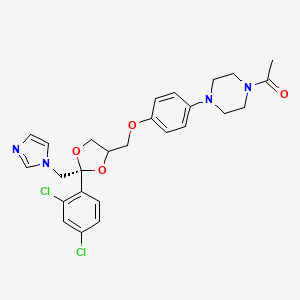

IUPAC Name |

1-[4-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23?,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAYWYJOQHXEEK-NASUQTAISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALS OR POWDER. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: (negligible) | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Ketoconazole blocks the synthesis of ergosterol, a key component of the fungal cell membrane, through the inhibition of cytochrome P-450 dependent enzyme lanosterol 14alpha-demethylase responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane. This results in an accumulation of methylated sterol precursors and a depletion of ergosterol within the cell membrane thus weakening the structure and function of the fungal cell membrane., Like other azole antifungal agents, ketoconazole presumably exerts its antifungal activity by altering cellular membranes, resulting in increased membrane permeability, secondary metabolic effects, and growth inhibition. Although the exact mechanism of action of ketoconazole has not been fully determined, it has been suggested that the fungistatic activity of the drug may result from interference with ergosterol synthesis, probably via inhibition of C-14 demethylation of sterol intermediates (e.g., lanosterol). The fungicidal activity of ketoconazole at high concentrations may result from a direct physiochemical effect of the drug on the fungal cell membrane. | |

| Details | American Society of Health-System Pharmacists 2014; Drug Information 2014. Bethesda, MD. 2014 | |

| Record name | KETOCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from 4-methylpentanone | |

CAS No. |

65277-42-1 | |

| Record name | ketoconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketoconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

146 °C, 148-152 °C | |

| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 11th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2004., p. 2191 | |

| Record name | KETOCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 11th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2004., p. 2191 | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。